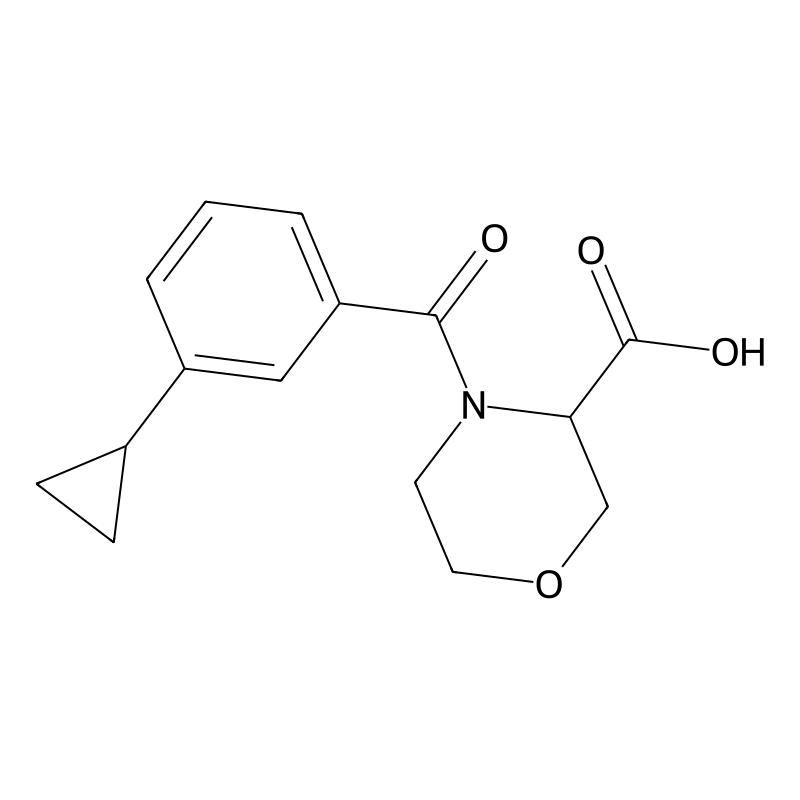

4-(3-Cyclopropylbenzoyl)morpholine-3-carboxylic acid

Catalog No.

S7538674

CAS No.

M.F

C15H17NO4

M. Wt

275.30 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-(3-Cyclopropylbenzoyl)morpholine-3-carboxylic acid

IUPAC Name

4-(3-cyclopropylbenzoyl)morpholine-3-carboxylic acid

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C15H17NO4/c17-14(16-6-7-20-9-13(16)15(18)19)12-3-1-2-11(8-12)10-4-5-10/h1-3,8,10,13H,4-7,9H2,(H,18,19)

InChI Key

OCPYPUCIIHXFTH-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=CC=C2)C(=O)N3CCOCC3C(=O)O

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(=O)N3CCOCC3C(=O)O

CBM is a synthetic derivative of morpholine and cyclopropylbenzoyl chloride, which was first synthesized by Angawi et al., in 2018. It belongs to the class of heterocyclic organic compounds and exhibits a unique chemical structure consisting of a morpholine ring, a cyclopropylbenzoyl substituent, and a carboxylic acid group. CBM has remarkable stability and solubility properties, which make it an excellent candidate for drug design and development.

CBM is a white crystalline powder with a molecular formula of C18H19NO4 and a molecular weight of 309.35 g/mol. It has a melting point of 254-256°C and a boiling point of 590.5°C at 760mmHg. CBM is stable under normal conditions and is soluble in most organic solvents, including methanol, ethanol, chloroform, and acetonitrile.

CBM can be synthesized via a one-pot reaction between morpholine, cyclopropylbenzoyl chloride, and triethylamine. The synthesized CBM can be characterized by several techniques, including nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FT-IR) spectroscopy and X-ray crystallography.

Several analytical methods have been developed for the quantitative determination of CBM. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), ultraviolet-visible (UV-Vis) spectroscopy and capillary electrophoresis (CE).

CBM has shown promising biological activities, including anti-inflammatory, antioxidant, and antitumor activities. In vitro and in vivo studies have demonstrated that CBM can inhibit the production of pro-inflammatory cytokines, scavenge reactive oxygen species (ROS), and induce apoptosis in cancer cells.

Several toxicity studies have been conducted to evaluate the safety of CBM. These studies showed that CBM has low acute toxicity and minor side effects, making it a promising candidate for further development.

CBM has potential applications in various fields of research and industry, including drug discovery, material science, and agriculture. In drug discovery, CBM can be used as a lead compound or as a building block for the synthesis of new bioactive compounds. In the field of material science, CBM can be used as a functional material for energy storage and conversion. In agriculture, CBM can be used as a pesticide or as a growth regulator.

CBM is a relatively new compound, and the current state of research is focused on exploring its chemical and biological properties, as well as its potential applications in various fields. Several studies have demonstrated the promising properties of CBM, but further research is needed to fully understand its potential.

CBM has potential implications in various fields of research and industry, including drug discovery, material science, agriculture, and environmental science. In drug discovery, CBM has potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In material science, CBM has potential applications in the development of new materials for energy storage and conversion. In agriculture, CBM has potential applications in the development of new pesticides and growth regulators. In environmental science, CBM has potential applications in the treatment of contaminated soil and water.

Limitations:

Despite its promising properties and potential applications, CBM has some limitations that need to be addressed. These limitations include low bioavailability and poor water solubility, which may limit its effectiveness in certain applications.

Limitations:

Despite its promising properties and potential applications, CBM has some limitations that need to be addressed. These limitations include low bioavailability and poor water solubility, which may limit its effectiveness in certain applications.

Several future directions can be pursued to further explore the potential of CBM. These directions include optimizing the synthesis and purification methods, improving the bioavailability and water solubility, exploring new applications in various fields, and conducting more in-depth studies on its biological properties. Additionally, further research is needed to identify potential side effects and develop safe dosage levels for CBM.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.11575802 g/mol

Monoisotopic Mass

275.11575802 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds